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Compound of Interest

Compound Name: Oleic anhydride

Cat. No.: B162843 Get Quote

For researchers, scientists, and professionals in drug development, Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures.

This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of oleic
anhydride, a symmetrical anhydride derived from the monounsaturated omega-9 fatty acid,

oleic acid. By comparing the predicted spectral data of oleic anhydride with the experimental

data of its precursor, oleic acid, this guide offers a clear understanding of the key spectral

changes that occur upon anhydride formation.

Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of oleic anhydride, with its two long aliphatic chains, two cis-alkene

moieties, and a central anhydride functional group, gives rise to a characteristic set of signals

in both ¹H and ¹³C NMR spectra. Due to the molecule's symmetry, the number of unique signals

is halved compared to an asymmetrical anhydride.

The predicted chemical shifts for oleic anhydride are presented in the tables below, alongside

the experimental data for oleic acid for direct comparison. These predictions are based on

established chemical shift ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for Oleic Anhydride vs. Experimental

Shifts for Oleic Acid.
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Assignment
Functional

Group

Predicted

Chemical

Shift (Oleic

Anhydride)

Experimenta

l Chemical

Shift (Oleic

Acid)

Predicted

Multiplicity

Predicted

Integration

a
Olefinic (-

CH=CH-)
~5.35 5.34 Multiplet 4H

b
α to C=O (-

CH₂-COO-)
~2.50 2.34 Triplet 4H

c
Allylic (=CH-

CH₂-)
~2.01 2.01 Multiplet 8H

d

β to C=O (-

CH₂-CH₂-

COO-)

~1.63 1.63 Multiplet 4H

e

Aliphatic

chain (-

(CH₂)ₙ-)

~1.2-1.4 1.27-1.35 Multiplet 40H

f
Terminal

methyl (-CH₃)
~0.88 0.88 Triplet 6H

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for Oleic Anhydride vs. Experimental

Shifts for Oleic Acid.
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Assignment Functional Group

Predicted Chemical

Shift (Oleic

Anhydride)

Experimental

Chemical Shift (Oleic

Acid)

1 Carbonyl (-COOCO-) ~170
~180 (Carboxylic

Acid)

2, 3 Olefinic (-CH=CH-) ~130 130.0, 129.8

4
α to C=O (-CH₂-

COO-)
~34 34.1

5 Allylic (=CH-CH₂-) ~27 27.2

6
β to C=O (-CH₂-CH₂-

COO-)
~25 24.7

7-16
Aliphatic chain (-

(CH₂)ₙ-)
~29-32 29.1-31.9

17 Methylene (-CH₂-CH₃) ~22.7 22.7

18
Terminal methyl (-

CH₃)
~14.1 14.1

Spectral Interpretation
¹H NMR Spectrum
The most significant difference in the predicted ¹H NMR spectrum of oleic anhydride
compared to oleic acid is the downfield shift of the protons alpha to the carbonyl group (labeled

'b'). In oleic acid, these protons appear as a triplet around 2.34 ppm.[1] For oleic anhydride,

this signal is expected to shift downfield to approximately 2.50 ppm due to the increased

electron-withdrawing nature of the anhydride functional group compared to the carboxylic acid.

The olefinic protons ('a') are expected to remain in a similar region, around 5.35 ppm, as a

multiplet.[2] The allylic protons ('c') and the protons of the terminal methyl group ('f') are also

predicted to have chemical shifts very similar to those in oleic acid, at approximately 2.01 ppm

and 0.88 ppm, respectively.[1][2] The large signal corresponding to the aliphatic chain protons

('e') will dominate the region between 1.2 and 1.4 ppm.
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¹³C NMR Spectrum
In the ¹³C NMR spectrum, the most notable change is the chemical shift of the carbonyl carbon

('1'). In oleic acid, the carboxylic acid carbon resonates at approximately 180 ppm.[3] In oleic
anhydride, this signal is expected to shift upfield to around 170 ppm, a characteristic chemical

shift for anhydride carbonyl carbons.

The olefinic carbons ('2' and '3') are predicted to appear around 130 ppm, consistent with the

values for oleic acid. The carbons of the aliphatic chain, including the alpha and beta carbons

to the carbonyl, the allylic carbons, and the terminal methyl carbon, are all expected to have

chemical shifts very similar to their counterparts in oleic acid.

Experimental Protocol
To acquire high-quality ¹H and ¹³C NMR spectra of oleic anhydride, the following experimental

protocol is recommended:

Sample Preparation: Dissolve approximately 10-20 mg of oleic anhydride in 0.6-0.8 mL of

deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is capable of dissolving the

nonpolar analyte and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16

ppm) are well-established and do not typically interfere with the signals of interest.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal

resolution and sensitivity.

¹H NMR Acquisition:

Set the spectral width to cover a range of -1 to 12 ppm.

Use a 90° pulse angle.

Set the relaxation delay to at least 1-2 seconds.

Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-

noise ratio.

Process the data with an exponential multiplication function to improve the signal-to-noise

ratio, followed by Fourier transformation.
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¹³C NMR Acquisition:

Set the spectral width to cover a range of 0 to 200 ppm.

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

Use a 30-45° pulse angle to allow for a shorter relaxation delay.

Set the relaxation delay to 2 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of the ¹³C isotope.

Process the data with an exponential multiplication function and Fourier transformation.

Data Analysis: Reference the spectra to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm,

¹³C: 77.16 ppm). Integrate the ¹H NMR signals to determine the relative number of protons

for each signal.

Key Structural Features and NMR Correlation
The following diagram illustrates the chemical structure of oleic anhydride and highlights the

key proton and carbon environments with their expected NMR chemical shift regions.
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¹H and ¹³C NMR Chemical Shift Regions

Oleic Anhydride Structure

Proton/Carbon Assignment
(Predicted Chemical Shift Range)

a: Olefinic (-CH=CH-)
¹H: ~5.35 ppm
¹³C: ~130 ppm

b: α to C=O (-CH₂-COO-)
¹H: ~2.50 ppm
¹³C: ~34 ppm

c: Allylic (=CH-CH₂-)
¹H: ~2.01 ppm
¹³C: ~27 ppm

f: Terminal methyl (-CH₃)
¹H: ~0.88 ppm
¹³C: ~14.1 ppm

Carbonyl (-COOCO-)
¹³C: ~170 ppm

CH₃ -(CH₂)₅- CH₂ CH CH CH₂ -(CH₂)₆- CH₂ C=O -O- C=O CH₂ -(CH₂)₆- CH₂ CH CH CH₂ -(CH₂)₅- CH₃

Click to download full resolution via product page

Caption: Key functional groups in oleic anhydride and their NMR shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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